2-[2-[4-(6-Bromo-2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Overview
Description
2-[2-[4-(6-Bromo-2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound that features a unique combination of chromen, piperazine, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(6-Bromo-2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions
Preparation of Chromen Derivative: The chromen derivative can be synthesized by reacting 6-bromo-2-oxo-2H-chromene with appropriate reagents under controlled conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and suitable coupling agents.
Incorporation of Isoquinoline Structure: The final step involves the formation of the isoquinoline ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(6-Bromo-2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Substitution: The bromine atom in the chromen ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-[4-(6-Bromo-2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen core and exhibit similar chemical properties.
Piperazine derivatives: Compounds containing the piperazine ring are known for their biological activity and are used in various pharmaceuticals.
Isoquinoline derivatives: These compounds are widely studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
What sets 2-[2-[4-(6-Bromo-2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[2-[4-(6-bromo-2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3O5/c29-19-7-8-23-18(15-19)16-22(28(36)37-23)25(33)31-12-9-30(10-13-31)11-14-32-26(34)20-5-1-3-17-4-2-6-21(24(17)20)27(32)35/h1-8,15-16H,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEQUZDLJCSFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC6=C(C=CC(=C6)Br)OC5=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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